molecular formula C12H13NO4S B1580925 6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid CAS No. 6259-50-3

6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid

Cat. No. B1580925
CAS RN: 6259-50-3
M. Wt: 267.3 g/mol
InChI Key: LRPIENHBUQIGPP-UHFFFAOYSA-N
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Description

6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid is a chemical compound with the molecular formula C12H13NO4S . It has a molecular weight of 267.30092 g/mol . The compound contains a total of 32 bonds, including 19 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 tertiary amine (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 sulfonic (thio-/dithio-) acid .


Molecular Structure Analysis

The molecular structure of 6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 32 bonds, including 19 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 tertiary amine (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 sulfonic (thio-/dithio-) acid .


Physical And Chemical Properties Analysis

The predicted density of 6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid is 1.462±0.06 g/cm3 . Its melting point is 251-252°C (dec.)(lit.) . The refractive index is 1.683 .

Scientific Research Applications

Fluorescence Properties and Sensing Applications

The fluorescence characteristics of 5-dimethylaminonaphthalene-1-sulphonic acid, closely related to 6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid, were explored for its sensitivity to changes in humidity within a hydroxypropylcellulose film. This study demonstrated the compound's potential as an optical relative humidity (RH) sensor, highlighting a significant red-wavelength shift in maximum fluorescence wavelength and a decrease in fluorescence intensity with increasing RH. Such characteristics suggest its applicability in designing humidity-sensitive materials or sensors, with implications for environmental monitoring and material science research (Otsuki & Adachi, 1993).

Analytical Chemistry and Chromatography

In analytical chemistry, derivatives of 6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid, such as the dansyl (DNS) group, have been widely utilized. For instance, DNS derivatives have been employed for the sensitive and specific detection of amino acids, suggesting the compound's utility in biochemical analyses and research. This includes the application of dansyl chloride, a derivative, in peptide sequencing and amino acid analysis, demonstrating its versatility in quantitative analysis and chromatographic separation of complex mixtures (Snodgrass & Iversen, 1973). High-performance thin-layer chromatographic (HPTLC) techniques further expand its use in the separation of amino acid derivatives, enhancing detection sensitivity and analytical capacity (Seiler & Knödgen, 1977).

Corrosion Inhibition

Research into corrosion inhibition has highlighted the application of related compounds, such as 4-amino-3-hydroxynaphthalene-1-sulphonic acid, for protecting metals against corrosion. This study underscores the broader potential of naphthalene derivatives in industrial applications, particularly in prolonging the lifespan of metals in corrosive environments through the development of more effective corrosion inhibitors (Yıldız, Doğan, & Dehri, 2014).

Photodynamic Therapy and Biological Research

In the realm of photodynamic therapy (PDT) for cancer treatment, derivatives of 6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid have been investigated for their potential as photosensitizers. This area of research illustrates the compound's applicability in developing new therapeutic strategies against malignant tumors, emphasizing its role in medical research and treatment innovation (Boyle, Paquette, & van Lier, 1992).

properties

IUPAC Name

6-(dimethylamino)-4-hydroxynaphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-13(2)9-4-3-8-5-10(18(15,16)17)7-12(14)11(8)6-9/h3-7,14H,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPIENHBUQIGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C(C=C2C=C1)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211627
Record name 6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid
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Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid

CAS RN

6259-50-3
Record name 6-Dimethylamino-4-hydroxy-2-naphthalenesulfonic acid
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Record name 6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid
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Record name 6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid
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Record name 6-dimethylamino-4-hydroxynaphthalene-2-sulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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